molecular formula C13H13ClFNO2 B2845082 1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2188734-10-1

1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2845082
CAS No.: 2188734-10-1
M. Wt: 269.7
InChI Key: RZLWYALSSWKQEC-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a morpholine ring substituted with a 2-chloro-6-fluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with morpholine to form an intermediate Schiff base.

    Condensation Reaction: The Schiff base undergoes a condensation reaction with propenone under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one: Lacks the fluorine atom, which may affect its biological activity.

    1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one: Lacks the chlorine atom, potentially altering its chemical reactivity.

    1-[2-(2-Chloro-6-fluorophenyl)piperidin-4-yl]prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacological properties.

Uniqueness

1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can enhance its biological activity and chemical stability. The morpholine ring also contributes to its distinct pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(2-chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2/c1-2-12(17)16-6-7-18-11(8-16)13-9(14)4-3-5-10(13)15/h2-5,11H,1,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWYALSSWKQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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